molecular formula C13H21NO B3008041 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine CAS No. 1343319-00-5

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B3008041
CAS No.: 1343319-00-5
M. Wt: 207.317
InChI Key: PHCOZZLHICGGIU-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine, also known as EPHEDRINE, is a sympathomimetic drug that belongs to the class of phenethylamines. It is a potent stimulant that is commonly used in the treatment of asthma, narcolepsy, and obesity. EPHEDRINE is also used as a performance-enhancing drug by athletes due to its ability to increase energy and alertness.

Scientific Research Applications

Improved Synthesis Methods

  • Microwave-assisted Synthesis : An improved method for synthesizing ketones related to 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine was reported by Gopalakrishnan, Kasinath, and Singh (2002). They described a polymer-supported AlCl3-catalyzed rearrangement followed by O-alkylation under microwave irradiation, yielding excellent results (Gopalakrishnan, Kasinath, & Singh, 2002).

Characterization and Crystal Structure Studies

  • Crystal Structure Analysis : Jeseentharani et al. (2010) isolated compounds from the condensation reactions of corresponding ketones and amines, including structures similar to this compound. They used single crystal XRD analyses for structural elucidation, revealing stabilizing hydrogen bonding interactions (Jeseentharani et al., 2010).

Synthesis of Related Compounds

  • Development of Key Intermediates : Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, which is structurally related to this compound. This involved asymmetric Michael addition and stereoselective alkylation steps (Fleck et al., 2003).

Molecular Basis for Reaction Enhancements

  • Lipase-Catalyzed N-Acylation : Cammenberg et al. (2006) studied the molecular basis for the enhanced lipase-catalyzed N-acylation of 1-Phenylethanamine with Methoxyacetate, providing insights that could be relevant for the chemical manipulation of compounds like this compound (Cammenberg, Hult, & Park, 2006).

X-ray Structures and Computational Studies

  • X-ray Diffraction and DFT Analysis : Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, which include compounds structurally similar to this compound. These studies are essential for understanding the physical and chemical properties of such compounds (Nycz et al., 2011).

Stereoselective Metabolism Studies

  • Stereoselective Metabolism Analysis : Weinkam et al. (1976) studied the stereoselective metabolism of chiral psychotomimetic amines related to this compound. Such studies are crucial for understanding the biological interactions and effects of these compounds (Weinkam et al., 1976).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and safety precautions. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential therapeutic uses, industrial applications, or areas of research that need further exploration .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-15-13-8-6-5-7-11(13)12(14)9-10(2)3/h5-8,10,12H,4,9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCOZZLHICGGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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